molecular formula C3H9O3P B1180892 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 10142-99-1

3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B1180892
CAS No.: 10142-99-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of salicylic acid with formaldehyde to form methylene disalicylic acid. This intermediate is then reacted with salicylic acid and nitrosylthioester under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the compound is produced by dissolving the acid in aqueous sodium hydroxide (NaOH) and adding sodium bisulfite (NaHSO3) until the color is discharged. The tricarboxylic acid is then precipitated with hydrochloric acid (HCl) .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein-nucleic acid interactions. It forms stable free radicals in aqueous solutions, which prevent the binding of nucleic acids to enzymes such as ribonuclease and topoisomerase II. This inhibition is crucial in various cellular processes, including apoptosis and protein biosynthesis . Additionally, it stimulates tyrosine phosphorylation processes, affecting pathways like Jak2/STAT5, ErbB4, and MAP kinases .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Methylenedisalicylic acid
  • 5,5’-Methylenebis(2-hydroxybenzoic acid)
  • Aluminon (trisodium salt of aurintricarboxylic acid)

Uniqueness

What sets 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid apart from similar compounds is its ability to form stable free radicals and its potent inhibitory effects on protein-nucleic acid interactions. This makes it particularly valuable in biological and medical research .

Properties

CAS No.

10142-99-1

Molecular Formula

C3H9O3P

Molecular Weight

0

Origin of Product

United States

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